![molecular formula C26H24N4O3 B6583715 N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-84-0](/img/structure/B6583715.png)
N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.18484064 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the naphthyridine core. Key steps include cyclization (e.g., using POCl₃ in DMF at 80–100°C) and functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the phenylcarbamoylmethyl group via amide bond formation). Solvent choice (e.g., DMF, THF), temperature control, and catalytic agents (e.g., triethylamine for deprotonation) are critical for yield optimization. Purity is ensured via recrystallization or column chromatography .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography (via SHELX or ORTEP-3) for absolute configuration determination, especially for resolving tautomeric forms of the naphthyridine core .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the primary physicochemical properties influencing bioavailability?
- Key Properties :
Property | Measurement Method | Relevance |
---|---|---|
LogP (lipophilicity) | HPLC or shake-flask assay | Predicts membrane permeability |
Aqueous solubility | UV/Vis spectrophotometry | Determines formulation feasibility |
pKa | Potentiometric titration | Affects ionization and binding affinity |
- These properties guide experimental design for in vivo studies or drug delivery systems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- SAR Strategy :
- C-7 position : Methyl groups enhance metabolic stability but may reduce solubility. Fluorine or chlorine substitutions (e.g., as in ) improve target affinity.
- Phenylcarbamoyl side chain : Modulating steric bulk (e.g., para-ethyl vs. meta-fluoro) alters receptor binding kinetics. Computational docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .
Q. What experimental approaches resolve contradictions in activity data across cell lines?
- Methodology :
- Dose-response profiling : Test compound efficacy across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity.
- Mechanistic studies : Use RNA-seq or proteomics to map pathway engagement (e.g., apoptosis vs. oxidative stress).
- Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from differential metabolism .
Q. How can in silico modeling predict off-target interactions or toxicity?
- Workflow :
Pharmacophore modeling (e.g., Phase, MOE) to identify critical binding motifs.
Molecular dynamics simulations (GROMACS, AMBER) to assess stability in target binding pockets.
Toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks.
- Case Study : A structurally similar naphthyridine () showed CYP3A4 inhibition in silico, later confirmed via cytochrome P450 assays .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?
- Approach :
- Non-linear regression (GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Hill slope analysis to infer cooperativity in target binding .
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in tautomeric forms?
- Protocol :
- Refine X-ray data with SHELXL using restraints for hydrogen bonding and thermal parameters.
- Validate tautomeric assignments via residual density maps and Hirshfeld surface analysis.
- Cross-reference with NMR data to confirm solution-state conformation .
Q. Table: Comparative Activity of Naphthyridine Derivatives
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-ethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-3-18-10-12-20(13-11-18)29-26(33)22-15-30(16-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)14-9-17(2)27-25/h4-15H,3,16H2,1-2H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUXBUVOMNGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.